Home > Products > Screening Compounds P121252 > 3-Trifluoromethylbenzoic acid, morpholide
3-Trifluoromethylbenzoic acid, morpholide -

3-Trifluoromethylbenzoic acid, morpholide

Catalog Number: EVT-4316007
CAS Number:
Molecular Formula: C12H12F3NO2
Molecular Weight: 259.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Derivatives: The analyzed papers describe the synthesis of numerous derivatives, including those with modifications at the morpholine nitrogen [, , , , ], the benzoyl ring [, , , , , , , ], or the trifluoromethyl group [, , ].
  • Synthetic Methods: Common synthetic strategies include:
    • Nucleophilic Substitution: Utilizing the reactivity of the morpholine nitrogen to introduce various substituents like sulfonyl or acyl groups [].
    • Condensation Reactions: Forming imines, hydrazones, or other heterocycles by reacting the benzoyl group with various amines, hydrazines, or other nucleophilic reagents [, , , ].
    • Cycloadditions: Employing 1,3-dipolar cycloadditions to build complex heterocycles by reacting suitable dipoles with the benzoyl or trifluoromethyl-substituted moieties [].
    • Buchwald–Hartwig Amination: Coupling aryl or heteroaryl halides with amines in the presence of a palladium catalyst to access diversely substituted quinoline derivatives [].

Medicinal Chemistry:

  • Structure-Activity Relationship (SAR): Researchers investigate how modifying the parent structure affects biological activity, aiming to optimize potency, selectivity, and pharmacokinetic properties [, , ].
  • Target Identification: Studies focus on identifying the biological targets of these derivatives, such as specific enzymes or receptors, to understand their mechanism of action [, , ].
  • Lead Optimization: Efforts are made to improve the drug-like properties of promising candidates, such as solubility, metabolic stability, and bioavailability, through structural modifications [].

Pharmacology:

  • In Vitro Assays: These are used to assess the potency and selectivity of derivatives against specific biological targets, such as enzymes or receptors [, , , ].
  • In Vivo Studies: Animal models are employed to evaluate the efficacy and safety of promising compounds for various therapeutic indications [, , , , ].
  • Mechanism of Action Studies: Experiments are designed to elucidate the precise molecular mechanisms by which these derivatives exert their biological effects [, , ].

Crystallography:

  • X-ray Diffraction: This technique is used to determine the precise arrangement of atoms within the crystal lattice of the compound, providing insights into its conformation, intermolecular interactions, and potential binding modes with biological targets [, , , , ].

Computational Chemistry:

  • Molecular Docking: This technique simulates the binding of derivatives to their biological targets, predicting binding affinities and identifying key interactions [, ].
  • Quantitative Structure-Activity Relationship (QSAR): Statistical models correlate molecular descriptors with biological activity, enabling the prediction of the activities of new derivatives [].
  • Molecular Dynamics Simulations: These simulations study the dynamic behavior of molecules over time, providing insights into their flexibility, conformational changes, and interactions with their environment [].
Applications
  • Anticancer Agents: Some derivatives have shown promising in vitro and in vivo activity against various cancer cell lines, suggesting potential as anticancer drugs [, , , ].
  • Antimicrobial Agents: Certain derivatives exhibit potent antibacterial and antifungal activities, making them attractive candidates for the development of new antibiotics [, ].
  • Neurokinin-1 Receptor Antagonists: These compounds block the action of substance P, a neurotransmitter involved in pain transmission, making them potential drugs for treating pain, migraine, and emesis [, , ].
  • Muscarinic Acetylcholine Receptor Modulators: Derivatives have been designed as potential treatments for respiratory diseases like COPD and asthma by selectively targeting the M3 subtype of muscarinic receptors [].

2-(R)-(1-(R)-3,5-bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4-(3-oxo-1,2,4-triazol-5-yl)methylmorpholine

Compound Description: This compound is a potent, long-acting human neurokinin-1 (hNK-1) receptor antagonist []. It exhibits good oral bioavailability and a long duration of action in preclinical models []. It effectively inhibits inflammation in guinea pigs, blocks NK-1 agonist-induced foot-tapping in gerbils, and demonstrates antiemetic effects in ferrets [].

3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)

Compound Description: AKE-72 is a potent pan-BCR-ABL inhibitor, demonstrating efficacy against both wild-type BCR-ABL and the imatinib-resistant T315I mutant []. This compound exhibits significant anti-leukemic activity, potently inhibiting the proliferation of various cell lines expressing BCR-ABL [].

3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide

Compound Description: This compound exhibits notable inhibitory activity against the proliferation of A549 and BGC-823 cancer cell lines [].

N-(5-morpholino[1,2,4]triazolo[4,3-0]pyrimidin-3-yl)-4-trifluoromethyl/Fluoro/Nitro/methoxy) benzamide (Series)

Compound Description: This series of compounds incorporates various substituents (trifluoromethyl, fluoro, nitro, methoxy) on the benzamide moiety []. Notably, compounds 7b, 7d, 7a, and 7c from this series displayed significant antibacterial and antifungal activities [].

N-[4-(1-acetyl-piperidin-4-yl)-3-trifluoromethyl-benzoyl]-guanidine (BIX)

Compound Description: BIX acts as a potent and highly specific inhibitor of the Na+/H+ exchanger 1 (NHE-1) []. Early and transient administration of BIX effectively attenuates cardiac hypertrophy and heart failure in experimental models by preventing the activation of calcineurin [].

2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione (NTBC)

Compound Description: NTBC acts as a specific inhibitor of (4-hydroxyphenyl)pyruvate dioxygenase (HPPD) []. It is clinically used to treat type I tyrosinemia []. NTBC demonstrates a strong binding affinity to the HPPD-Fe(II) complex, forming a stable complex that resists oxidation [].

4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine (V-0219)

Compound Description: V-0219 acts as a potent, small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R) []. It enhances GLP-1R stimulation, potentiates insulin secretion with subnanomolar potency, and displays no significant off-target activities []. V-0219 exhibits a remarkable in vivo activity, effectively reducing food intake and improving glucose handling in both normal and diabetic rodents [].

4-(Carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazole Derivatives

Compound Description: This series of compounds, featuring a triazole ring linked to a carbazole and a benzoyl group substituted with a trifluoromethyl group and additional variable groups (R), exhibits blue light emission properties []. These compounds are capable of glass formation and show potential as blue emitters in doping-free electroluminescent devices [].

Properties

Product Name

3-Trifluoromethylbenzoic acid, morpholide

IUPAC Name

morpholin-4-yl-[3-(trifluoromethyl)phenyl]methanone

Molecular Formula

C12H12F3NO2

Molecular Weight

259.22 g/mol

InChI

InChI=1S/C12H12F3NO2/c13-12(14,15)10-3-1-2-9(8-10)11(17)16-4-6-18-7-5-16/h1-3,8H,4-7H2

InChI Key

YWQNAFUPXWKYRS-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)C(F)(F)F

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.